5,6,7,8-Tetrahydropteridine
Overview
Description
5,6,7,8-Tetrahydropteridine is a chemical compound with the molecular weight of 136.16 . It is used as a cofactor by an enzyme for its activity . It is also a metabolite produced during a metabolic reaction in Escherichia coli .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropteridine involves a reaction mixture that is refluxed on a water bath for 6 hours . The mixture is then cooled to room temperature, poured into cold water, and neutralized with diluted hydrochloric acid to complete precipitation .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydropteridine is 1S/C6H8N4/c1-2-9-6-5 (8-1)3-7-4-10-6/h3-4,8H,1-2H2, (H,7,9,10)
. The SMILES representation is C1CNc2ncncc2N1
.
Chemical Reactions Analysis
5,6,7,8-Tetrahydropteridine is involved in the enzymatic reaction catalyzed by 6,7-dihydropteridine reductase . The reaction is 5,6,7,8-tetrahydropteridine + NAD(P)+ = 6,7-dihydropteridine + NAD(P)H + H+
.
Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydropteridine is a powder with a melting point of 146-147°C . The storage temperature is room temperature .
Scientific Research Applications
Model Compound for Studying Chemical Reactions
5,6,7,8-Tetrahydropteridine serves as a useful model compound for studying chemical and enzymatic reactions, particularly in relation to tetrahydrofolate derivatives (Whiteley, Drais, & Huennekens, 1969).
Conformational Analysis
Research has been conducted on the absolute configuration and conformation of 5,6,7,8-tetrahydropteridines, contributing to the understanding of their structural properties (Armarego, Waring, & Paal, 1982).
Autoxidation Studies
Studies on the autoxidation of 5,6,7,8-tetrahydropteridines provide insights into the kinetics and mechanisms of their reaction pathways, which is crucial for understanding their stability and reactivity (Blair & Pearson, 1974).
Substrates for Enzymatic Reactions
5,6,7,8-tetrahydropteridines have been identified as substrates for various enzymes like dihydropteridine reductase and horseradish peroxidase, indicating their potential in biochemical applications (Armarego, Ohnishi, & Taguchi, 1986).
Electrochemical Studies
The redox chemistry and electrochemical behavior of reduced 5,6,7,8-tetrahydropteridine species have been examined, providing insights into their electron transfer properties, which are essential for potential applications in electrochemistry (Raghavan & Dryhurst, 1981).
Synthesis Methods
Several studies focus on developing efficient synthesis methods for 5,6,7,8-tetrahydropteridines, which is fundamental for their practical application in scientific research (Whiteley & Webber, 1984).
Cofactor in Enzymatic Reactions
Research shows that certain 5,6,7,8-tetrahydropteridine derivatives can act as cofactors or inhibitors in enzymatic reactions, such as tyrosine hydroxylase, highlighting their biological significance (Toshiharu et al., 1972).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydropteridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAICLIJTRXNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147429 | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydropteridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,6,7,8-Tetrahydropteridine | |
CAS RN |
10593-78-9 | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10593-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydropteridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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